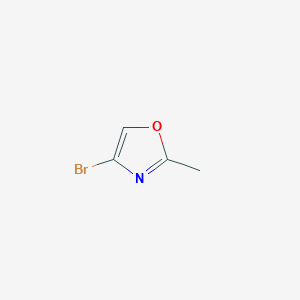

4-Bromo-2-methyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-6-4(5)2-7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTACCRQDCKTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-methyloxazole chemical properties and structure

The following technical guide provides an in-depth analysis of 4-Bromo-2-methyloxazole , a critical heterocyclic building block in medicinal chemistry.

The "Linchpin" Scaffold in Fragment-Based Drug Discovery

Executive Summary

4-Bromo-2-methyloxazole (CAS: 1240613-43-7) represents a high-value halogenated heteroaromatic scaffold. Unlike its 5-bromo isomer, which is thermodynamically accessible via direct halogenation, the 4-bromo variant offers a unique vector for orthogonal functionalization. Its structural utility lies in the "triad of reactivity": the electrophilic C4-bromide handle, the acidic C5-proton, and the laterally activateable C2-methyl group. This guide details the physicochemical properties, synthetic access, and reactivity landscape of this compound, providing researchers with a roadmap for its integration into complex bioactive architectures.

Physicochemical Profile

The physical characteristics of 4-bromo-2-methyloxazole are dominated by the electron-withdrawing nature of the bromine atom and the dipole moment of the oxazole ring.

| Property | Value / Description | Note |

| IUPAC Name | 4-Bromo-2-methyl-1,3-oxazole | |

| CAS Number | 1240613-43-7 | |

| Molecular Formula | C₄H₄BrNO | |

| Molecular Weight | 161.98 g/mol | |

| Appearance | Pale yellow to amber liquid | Darkens upon storage due to light sensitivity. |

| Boiling Point | ~68-70 °C (at 15 mmHg)* | Predicted/Analogous value based on vapor pressure data. |

| Density | 1.62 ± 0.1 g/cm³ | High density typical of brominated heterocycles. |

| Solubility | DCM, THF, EtOAc, DMSO | Immiscible with water; prone to hydrolysis at extreme pH. |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |

Synthetic Pathways: Accessing the Core

Synthesizing 4-bromo-2-methyloxazole requires bypassing the natural preference of the oxazole ring to undergo electrophilic substitution at the C5 position. Two primary strategies are employed to ensure regiochemical fidelity.

Route A: Decarboxylative Bromination (Hunsdiecker-Type)

This is the most reliable method for laboratory-scale synthesis, ensuring the bromine is installed exclusively at C4.

-

Precursor: 2-Methyl-4-oxazolecarboxylic acid.

-

Mechanism: Formation of the silver or mercury salt of the carboxylic acid, followed by treatment with bromine (

). -

Outcome: Radical decarboxylation installs the bromine ipso to the original carboxyl group, preventing C5 contamination.

Route B: Cyclization of -Bromoacetamides (Industrial)

For larger scales, a cyclocondensation approach is preferred to avoid heavy metals.

-

Reagents: Acetamide + 2,3-dibromopropene (or equivalent

-halo ketone surrogate). -

Conditions: High temperature cyclization often requires Lewis acid catalysis.

-

Purification: Fractional distillation is required to separate the product from non-cyclized oligomers.

Reactivity Landscape & Logic

The utility of 4-bromo-2-methyloxazole lies in its ability to serve as a divergent synthesis hub . The three distinct reactive sites allow for the sequential construction of complex pharmacophores.

The Reactivity Map

The following diagram illustrates the orthogonal reactivity vectors available on the scaffold.

Figure 1: Orthogonal reactivity vectors of 4-bromo-2-methyloxazole. The C4-bromide allows for cross-coupling, while the C5-H and C2-Methyl sites allow for C-H functionalization.

C4-Bromide: Cross-Coupling (The Primary Vector)

The C4 position is activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).

-

Mechanism: Oxidative addition of Pd(0) into the C4-Br bond is facile.

-

Selectivity: The C4-Br bond is significantly more reactive towards Pd(0) than the C5-H bond is towards electrophiles, allowing for selective arylation without disturbing the C5 position.

-

Challenge: The oxazole nitrogen can coordinate to Palladium, potentially poisoning the catalyst. Solution: Use phosphine ligands with high steric bulk (e.g., XPhos, SPhos) or bidentate ligands (dppf) to maintain catalyst activity.

C5-Proton: Direct Arylation (The Secondary Vector)

The C5 proton is the most acidic ring proton (

-

Protocol: Direct C-H arylation can be achieved using Pd(OAc)₂ and an aryl iodide.

-

Regiochemistry: If the C4 position is already substituted (e.g., after a Suzuki coupling), C5 arylation proceeds smoothly. If the C4-Br is still present, conditions must be carefully tuned to avoid competing homocoupling or dehalogenation.

C2-Methyl: Lateral Lithiation (The Tertiary Vector)

The methyl group at C2 is "benzylic-like" due to the electron-withdrawing nature of the C=N bond.

-

Reagent: Strong bases like LDA or n-BuLi at -78 °C.

-

Transformation: Deprotonation yields a stabilized lateral anion which can react with aldehydes, ketones, or alkyl halides.

-

Note: This must be performed after C4 functionalization, or the C4-Br must be robust enough to survive the lithiation conditions (often requiring halogen-metal exchange considerations).

Experimental Protocol: C4-Selective Suzuki Coupling

This protocol describes the coupling of 4-bromo-2-methyloxazole with phenylboronic acid. It is designed to be self-validating via TLC and LC-MS monitoring.

Objective: Synthesis of 2-methyl-4-phenyloxazole.

Reagents:

-

4-Bromo-2-methyloxazole (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

- (3 mol%)

- (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Workflow:

-

Setup: In a flame-dried Schlenk tube equipped with a stir bar, combine the aryl bromide, boronic acid, and Palladium catalyst.

-

Inertion: Evacuate and backfill with Argon (3 cycles) to remove oxygen (prevents homocoupling and catalyst oxidation).[1]

-

Solvation: Add degassed 1,4-Dioxane and the aqueous base via syringe under Argon flow.

-

Reaction: Heat the sealed vessel to 90 °C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (

) should disappear, and a new fluorescent spot (

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry organic layer over

.[2] -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Diagram: Experimental Workflow

Figure 2: Step-by-step workflow for the Suzuki coupling of 4-bromo-2-methyloxazole.

References

-

Synthesis and Properties of 4-Bromo-2-methyloxazole Source: PubChem Compound Summary. URL:[Link]

-

Regioselective Lithiation and Functionalization of Oxazoles Source: Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation: Lithiation and Silylation." Journal of Organic Chemistry. URL:[Link]

-

Suzuki-Miyaura Coupling of Heteroaryl Halides Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. URL:[Link]

-

Direct Arylation of Oxazoles (C-H Activation) Source: Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews. URL:[Link]

Sources

4-Bromo-2-methyloxazole CAS number and molecular weight

An In-Depth Technical Guide to 4-Bromo-2-methyloxazole: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

4-Bromo-2-methyloxazole is a halogenated heterocyclic compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring an oxazole core with a methyl group at the 2-position and a bromine atom at the 4-position, provides a versatile scaffold for the development of complex molecular architectures. The strategic placement of the bromine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides an in-depth analysis of the physicochemical properties, synthesis, and key applications of 4-Bromo-2-methyloxazole, with a particular focus on its role in the synthesis of novel therapeutic agents.

Physicochemical Properties and Data

The fundamental properties of 4-Bromo-2-methyloxazole are summarized in the table below. These data are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 1240613-43-7 | [1][2][3] |

| Molecular Formula | C4H4BrNO | [1][2][4] |

| Molecular Weight | 161.99 g/mol | [1][2] |

| IUPAC Name | 4-bromo-2-methyl-1,3-oxazole | [1][4] |

| Appearance | Colorless to pale yellow or brown liquid/solid | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere or in a freezer | [1] |

Synthetic Pathways and Methodologies

The synthesis of 4-Bromo-2-methyloxazole is a critical aspect of its utility. While several synthetic routes can be envisioned, a common approach involves the cyclization of an appropriate precursor followed by bromination. A representative synthetic workflow is outlined below.

Experimental Protocol: A General Synthetic Approach

-

Acetamide Condensation: React acetamide with a suitable α-haloketone under basic conditions to form the oxazole ring. The choice of the α-haloketone is crucial for determining the substitution pattern of the final product.

-

Bromination: The formed 2-methyloxazole is then subjected to electrophilic bromination. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, often in the presence of a radical initiator like AIBN in a solvent such as carbon tetrachloride or acetonitrile.

-

Purification: The crude product is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield pure 4-Bromo-2-methyloxazole.

The following diagram illustrates the logical flow of a typical synthesis.

Caption: A generalized workflow for the synthesis of 4-Bromo-2-methyloxazole.

Spectroscopic Characterization

The structural elucidation of 4-Bromo-2-methyloxazole relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and a singlet for the proton on the oxazole ring. The chemical shifts will be influenced by the electronegativity of the adjacent atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms in the molecule, including the methyl carbon, the two sp² carbons of the oxazole ring, and the carbon bearing the bromine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H, C=N, and C=C stretching vibrations within the oxazole ring. The C-Br stretch will also be present, typically in the lower frequency region of the spectrum.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M+ and M+2 pattern, confirming the presence of a single bromine atom.

Key Applications in Research and Development

4-Bromo-2-methyloxazole is a highly valuable intermediate due to the reactivity of its carbon-bromine bond.[1] This feature allows for its use in a variety of synthetic transformations, particularly in the development of novel pharmaceuticals and functional materials.

Role in Medicinal Chemistry: Synthesis of Anticancer Agents

A significant application of 4-Bromo-2-methyloxazole is in the synthesis of potent antimitotic agents.[1] It serves as a key precursor for the creation of 2-methyl-4,5-disubstituted oxazoles, which are designed as cis-constrained analogues of Combretastatin A-4 (CA-4).[1] These synthetic analogues have demonstrated the ability to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] The synthetic strategy often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to introduce a variety of aryl or heteroaryl groups at the 4-position of the oxazole ring.

The diagram below illustrates the central role of 4-Bromo-2-methyloxazole in the synthesis of these CA-4 analogues.

Caption: The role of 4-Bromo-2-methyloxazole in developing anticancer agents.

Utility in Organic Synthesis and Materials Science

Beyond its applications in medicinal chemistry, the reactivity of 4-Bromo-2-methyloxazole makes it a valuable tool for general organic synthesis. The carbon-bromine bond can participate in a wide range of reactions, including:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.

-

Halogen Dance Reaction: Rearrangement reactions can be facilitated by strong bases like lithium diisopropylamide (LDA).

In the realm of materials science, 4-Bromo-2-methyloxazole can serve as a precursor for the synthesis of benzobisoxazoles. These larger conjugated systems are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic and photophysical properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling 4-Bromo-2-methyloxazole.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term storage, refrigeration at 2-8°C or freezing under an inert atmosphere is recommended.[1]

Conclusion

4-Bromo-2-methyloxazole is a versatile and valuable heterocyclic compound with significant applications in both medicinal chemistry and materials science. Its well-defined physicochemical properties and the reactivity of its carbon-bromine bond make it an ideal starting material for the synthesis of a wide range of complex molecules. The continued exploration of its reactivity is expected to lead to the discovery of new therapeutic agents and advanced materials.

References

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methyloxazole. PubChem. Retrieved from [Link]

Sources

Technical Guide: Regioselective Synthesis of 4-Bromo-2-methyloxazole

Executive Summary

4-Bromo-2-methyloxazole (CAS: 1240613-43-7) is a high-value heterocyclic scaffold in medicinal chemistry. Its structural significance lies in the orthogonality of its functional groups: the C-2 methyl group provides a stable anchor or metabolic handle, while the C-4 bromine serves as a versatile electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).

Synthesizing this specific isomer presents a regiochemical challenge. Direct electrophilic bromination of the parent 2-methyloxazole predominantly targets the C-5 position due to the electronic distribution of the oxazole ring. Consequently, obtaining the 4-bromo isomer requires a de novo synthesis strategy that installs the functionality prior to or during ring closure, or utilizes a directing group strategy.

This guide details the Carboxylate Intermediate Strategy , a robust, three-step protocol starting from basic precursors: acetamide and ethyl bromopyruvate . This route guarantees C-4 regioselectivity by locking the position with a carboxylate moiety, which is subsequently converted to a bromide via decarboxylative halogenation.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the inherent electronic bias of the oxazole ring.

The Regioselectivity Problem

In 1,3-oxazoles, the C-5 position is the most electron-rich and susceptible to electrophilic aromatic substitution (SEAr).

-

Direct Bromination: 2-Methyloxazole + Br

-

Target Requirement: We require the 4-Bromo isomer.

The Solution: Hantzsch Cyclization & Hunsdiecker Degradation

To secure the bromine at C-4, we employ a "Block-and-Swap" tactic:

-

Construct the ring with a carboxylate ester at C-4 using the Hantzsch synthesis.

-

Hydrolyze the ester to the free carboxylic acid.

-

Exchange the carboxyl group for a bromine atom using the Hunsdiecker reaction (or a modern variant).

Figure 1: Retrosynthetic logic flow ensuring C-4 regiocontrol.

Part 2: Detailed Experimental Protocol

Step 1: Hantzsch Oxazole Synthesis

Objective: Synthesis of Ethyl 2-methyloxazole-4-carboxylate.

Mechanism: Condensation of an amide with an

-

Precursors: Acetamide (1.0 equiv), Ethyl Bromopyruvate (1.0 equiv).

-

Solvent: Ethanol (absolute) or Toluene (for azeotropic water removal).

-

Conditions: Reflux, 6–12 hours.

Protocol:

-

Charge a round-bottom flask with Acetamide (5.9 g, 100 mmol) and Ethyl Bromopyruvate (19.5 g, 100 mmol).

-

Add absolute Ethanol (100 mL).

-

Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Monitor reaction progress via TLC (SiO

, 30% EtOAc/Hexanes). The starting bromopyruvate is highly electrophilic and should be consumed rapidly. -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Neutralize the residue with saturated aqueous NaHCO

and extract with Ethyl Acetate (3 x 50 mL). -

Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallization from hexanes/ether or flash column chromatography.

-

Expected Yield: 60–75%.

-

Key Data:

H NMR will show the ethyl ester signals and the C-5 proton singlet (approx. 8.1 ppm).

-

Step 2: Ester Hydrolysis

Objective: Synthesis of 2-Methyloxazole-4-carboxylic acid.

Protocol:

-

Dissolve Ethyl 2-methyloxazole-4-carboxylate (10.0 g, 64 mmol) in THF (60 mL).

-

Add a solution of LiOH·H

O (3.2 g, 77 mmol, 1.2 equiv) in Water (20 mL). -

Stir at room temperature for 4 hours. (Heating to 50°C may accelerate the reaction if sluggish).

-

Workup: Acidify the reaction mixture carefully with 1M HCl to pH ~3.

-

The carboxylic acid often precipitates. Filter the solid.[1][2] If no precipitate forms, extract with EtOAc (repeatedly, as oxazole acids can be water-soluble).

-

Dry the solid under high vacuum.

Step 3: Decarboxylative Bromination (Hunsdiecker Reaction)

Objective: Conversion of the C-4 acid to the C-4 bromide. Note: This is the critical regiodefining step. Standard Hunsdiecker conditions (Silver salt) are described for reliability, though modern photoredox methods are also applicable.

Protocol (Classic Hunsdiecker):

-

Salt Formation: Dissolve 2-methyloxazole-4-carboxylic acid (5.0 g, 39 mmol) in water (50 mL) containing KOH (1.0 equiv). Add aqueous AgNO

(1.0 equiv) slowly in the dark. Filter the precipitated Silver(I) Carboxylate , wash with water and acetone, and dry thoroughly in a vacuum desiccator (P -

Bromination: Suspend the dry silver salt in anhydrous CCl

or Benzene (Note: PhCl is a safer, high-boiling alternative). -

Add Bromine (Br

, 1.05 equiv) dropwise as a solution in the solvent. -

Heat the mixture to reflux. Evolution of CO

gas indicates the reaction is proceeding. -

Reflux for 2–4 hours.

-

Workup: Filter off the AgBr precipitate. Wash the filtrate with aqueous NaHCO

(to remove unreacted acid) and Na -

Concentrate and distill (or column chromatograph) to obtain 4-Bromo-2-methyloxazole .

Alternative (Barton-Hunsdiecker - Metal Free):

React the carboxylic acid with N-Hydroxypyridine-2-thione and DCC to form the Barton ester, then irradiate (visible light) in the presence of BrCCl

Part 3: Data Summary & Process Logic

Reaction Pathway Variables

| Step | Transformation | Reagents | Critical Parameter | Typical Yield |

| 1 | Cyclization | Acetamide, Ethyl Bromopyruvate | Anhydrous conditions prevent hydrolysis of pyruvate | 65-75% |

| 2 | Hydrolysis | LiOH, THF/H2O | pH control during workup (Amphoteric nature) | 90-95% |

| 3 | Decarboxylation | Ag salt / Br2 (or Barton Ester) | Dryness of Ag salt is crucial for radical pathway | 50-65% |

Mechanistic Flowchart

The following diagram illustrates the molecular transformations and the logic protecting the C-5 position.

Figure 2: Mechanistic pathway detailing the radical decarboxylation sequence.

Part 4: Troubleshooting & Safety

Regiochemical Integrity

-

Risk: If the Hantzsch synthesis is performed with chloroacetone instead of bromopyruvate, you obtain 2,4-dimethyloxazole. The ester group is essential for the "Block-and-Swap" strategy.

-

Verification: Check the

C NMR of the intermediate. The C-4 position should show a shift characteristic of direct attachment to a carbonyl (approx. 130-135 ppm), whereas C-5 (protonated) is typically around 140-145 ppm.

Hunsdiecker Failure (Low Yield)

-

Cause: The Silver Carboxylate salt was not dry.[6] Water reacts with the acyl hypobromite intermediate to regenerate the acid.

-

Fix: Dry the silver salt over P

O

Safety: Bromine & CCl [1]

-

Bromine: Highly corrosive and volatile. Handle only in a functioning fume hood. Quench spills with sodium thiosulfate.

-

CCl

: Toxic and ozone-depleting. -

Green Alternative: Use PhCl (Chlorobenzene) or Trifluorotoluene as the solvent for the bromination step. They have similar boiling points and radical stability profiles but are less hazardous.

References

-

Regioselective Bromination of Oxazoles

- Title: Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromin

- Source: Organic Process Research & Development (ACS).

-

URL:[Link]

-

General Hantzsch Synthesis Protocol

- Title: 4-Methoxycarbonyl-2-methyl-1,3-oxazole.

- Source: Organic Syntheses, Coll. Vol. 6, p.638 (1988).

-

URL:[Link]

-

Decarboxylative Halogenation (Modern Methods)

-

Hunsdiecker Reaction Mechanism

- Title: The Hunsdiecker Reaction (Chemical Reviews).

- Source: Chemical Reviews, 1956, 56 (2), pp 219–260.

-

URL:[Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. osti.gov [osti.gov]

Strategic Utilization of 4-Bromo-2-methyloxazole: A Modular Scaffold for Drug Discovery

The following technical guide details the utility, synthesis, and application of 4-Bromo-2-methyloxazole , a versatile heterocyclic building block.

Executive Summary

4-Bromo-2-methyloxazole (CAS: 1240613-43-7) represents a high-value "chassis" molecule in modern medicinal chemistry. Unlike its 5-bromo isomer, the 4-bromo variant offers a unique orthogonality that enables sequential functionalization. Its structural utility lies in three distinct reactive sites: the C-4 bromide (ready for metal-catalyzed cross-coupling), the C-5 proton (susceptible to direct C-H arylation), and the C-2 methyl group (open to lateral lithiation).

This guide provides a validated roadmap for researchers to synthesize, manipulate, and integrate this scaffold into complex bioactive architectures, particularly kinase inhibitors and peptidomimetic antibiotics.

Part 1: Structural Analysis & Reactivity Profile

The utility of 4-bromo-2-methyloxazole stems from the electronic disparity between its ring positions. Understanding this allows for "programmed" synthesis—performing reactions in a specific order to build complexity without protecting groups.

The Three-Point Reactivity Map

-

Site A (C-4 Position): The bromine atom serves as a pre-installed handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira). It is the most reactive site for oxidative addition.

-

Site B (C-5 Position): This position is electron-rich relative to C-2 but blocked from electrophilic attack if C-4 is substituted. However, it is highly active for Direct C-H Arylation , allowing for "green" coupling without pre-halogenation.

-

Site C (C-2 Methyl): The protons on the methyl group are acidic (pKa

27-29) due to the electron-withdrawing nature of the oxazole ring (specifically the C=N bond). This allows for Lateral Lithiation , enabling side-chain extension.[1]

Figure 1: Orthogonal reactivity channels of the 4-bromo-2-methyloxazole scaffold.

Part 2: Synthesis of the Core Scaffold

While direct bromination of 2-methyloxazole is possible, it often suffers from regioselectivity issues (favoring C-5 or di-bromination). The most robust route for pharmaceutical-grade purity is the Hantzsch-Type Cyclization followed by Decarboxylative Bromination .

Recommended Synthetic Route

This pathway ensures the bromine is installed exclusively at C-4.

-

Cyclization: Reaction of ethyl bromopyruvate with acetamide yields ethyl 2-methyloxazole-4-carboxylate.

-

Hydrolysis: Saponification to the carboxylic acid.

-

Hunsdiecker-Type Bromination: Decarboxylative bromination using NBS/LiOAc or Ag salts.

Quantitative Data Summary

| Step | Reagents | Conditions | Typical Yield | Notes |

| 1. Cyclization | Acetamide, Ethyl bromopyruvate | EtOH, Reflux, 6h | 65-75% | Forms 4-ester exclusively. |

| 2. Hydrolysis | NaOH (aq), MeOH | 0°C to RT, 2h | 90-95% | Quantitative conversion. |

| 3. Bromination | NBS, LiOAc | MeCN/H2O, Electrolysis or Photolysis | 55-65% | Critical Step. Requires careful pH control. |

Part 3: Core Applications & Protocols

Application 1: C-4 Functionalization (Suzuki-Miyaura Coupling)

The C-4 position is the primary entry point for building biaryl cores found in kinase inhibitors.

Protocol: Synthesis of 4-(4-Fluorophenyl)-2-methyloxazole

-

Setup: In a glovebox or under Argon, charge a reaction vial with 4-bromo-2-methyloxazole (1.0 equiv), 4-fluorophenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

-

Solvent: Add degassed 1,4-dioxane/water (4:1 ratio). Concentration: 0.2 M.

-

Reaction: Seal and heat to 90°C for 12 hours.

-

Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Mechanism: The electron-deficient nature of the oxazole facilitates the oxidative addition of Pd(0) into the C-Br bond, despite the adjacent nitrogen lone pair potentially coordinating to the metal.

Application 2: C-5 Direct C-H Arylation

Once the C-4 position is substituted (or if a 4-bromo-5-aryl motif is desired), the C-5 proton can be activated. This avoids the need for a 5-bromo precursor.

Key Insight: The C-5 position is the most electron-rich site on the ring. Electrophilic palladation occurs readily here.

Protocol: C-5 Arylation of 4-Bromo-2-methyloxazole Note: This reaction preserves the C-4 Bromine if mild conditions are used, or can be performed AFTER C-4 coupling.

-

Reagents: 4-Bromo-2-methyloxazole (1.0 equiv), Aryl Iodide (1.2 equiv).

-

Catalyst system: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Ag₂CO₃ (2.0 equiv) or CuI co-catalyst.

-

Conditions: DMF, 100°C, 16h.

-

Selectivity: The C-5 proton is activated via a CMD (Concerted Metalation-Deprotonation) mechanism.

Application 3: Lateral Lithiation (C-2 Functionalization)

The 2-methyl group allows for chain extension, converting the scaffold into a linker.

Critical Warning: Standard n-BuLi may cause halogen-metal exchange at C-4 (removing the bromine). LDA (Lithium Diisopropylamide) is required as it is less nucleophilic and acts purely as a base.

Protocol: Lateral Alkylation

-

Generation: Dissolve 4-bromo-2-methyloxazole in anhydrous THF at -78°C.

-

Deprotonation: Add LDA (1.1 equiv) dropwise over 20 mins. The solution typically turns deep yellow/orange (formation of the aza-enolate).

-

Trapping: Stir for 30 mins at -78°C, then add the electrophile (e.g., Benzyl bromide, Aldehydes).

-

Quench: Warm to RT and quench with NH₄Cl (sat. aq).

Part 4: Visualizing the Synthetic Workflow

The following diagram illustrates the "Programmed Synthesis" approach, showing how to access different derivatives from the single parent scaffold.

Figure 2: Step-wise functionalization logic. Route A prioritizes the C-4 handle; Route B modifies the side-chain while preserving the C-4 bromide.

Part 5: Case Study in Medicinal Chemistry

Target: Combretastatin A-4 Analogs (Tubulin Inhibitors) Researchers have utilized the 4-bromo-2-methyloxazole scaffold to replace the unstable cis-stilbene bridge in Combretastatin A-4.

-

Strategy: The 4-bromo group is coupled with a 3,4,5-trimethoxyphenyl ring (Ring A mimic) via Suzuki coupling. The C-5 position is then arylated with a 4-methoxyphenyl ring (Ring B mimic).

-

Outcome: The resulting oxazole analog retains potent tubulin binding affinity (IC50 < 10 nM) but possesses significantly improved metabolic stability compared to the natural product.

References

-

General Oxazole Functionalization: Schnürch, M., et al. "Halogen-Dance Reactions on Oxazoles." Chemical Communications, 2006. [Link]

-

C-H Activation Protocols: Strotman, N. A., et al. "Reaction Development and Mechanistic Study of the Direct C-H Arylation of Oxazoles." Journal of the American Chemical Society, 2010. [Link]

-

Lateral Lithiation: Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-Facilitated Lithiations." Organic Reactions, 1979. [Link]

-

Medicinal Applications (Tubulin): Pérez-Pérez, M. J., et al. "Oxazole-based Combretastatin A-4 Analogues." Journal of Medicinal Chemistry, 2008. [Link]

Sources

Unlocking the Synthetic Potential of 4-Bromo-2-methyloxazole: Reactivity, Mechanisms, and Protocols

Executive Summary

4-Bromo-2-methyloxazole (CAS 1240613-43-7) is a highly versatile halogenated heterocyclic building block utilized extensively in medicinal chemistry and materials science[1]. Its unique structural topology—featuring a sterically blocking methyl group at C2 and a reactive carbon-bromine (C-Br) bond at C4—provides a highly controlled scaffold for complex functionalization[2]. This whitepaper explores the electronic architecture of the oxazole core, details the precise reactivity of the C4-Br bond, and provides self-validating experimental protocols for both transition-metal-catalyzed cross-coupling and regioselective lithiation.

Electronic Architecture and C-Br Bond Reactivity

The synthetic utility of 4-bromo-2-methyloxazole is dictated by the differential electron density across the oxazole ring. In an unsubstituted oxazole, the C5 position is the most electron-rich and susceptible to electrophilic attack, while the C2 position is highly acidic and prone to deprotonation[1]. By installing a methyl group at C2, the most acidic site is blocked, redirecting reactivity toward the C4 and C5 positions.

The reactivity of the C4 position is governed by the thermodynamics of the C-Br bond. The bond dissociation energy of a typical aryl/heteroaryl C-Br bond is approximately 276 kJ/mol[3]. This energy profile provides an optimal thermodynamic window: it is significantly more reactive toward oxidative addition than the inert C-Cl bond (338 kJ/mol), yet more chemically stable than the highly labile C-I bond (238 kJ/mol)[3]. Consequently, the C4-Br bond serves as an ideal, stable handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of 2-methyl-4,5-disubstituted oxazoles. These disubstituted scaffolds are critical in the development of cis-constrained combretastatin A-4 (CA-4) analogues, which act as potent antimitotic agents by inhibiting tubulin polymerization in cancer cells[1][2].

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-Br bond undergoes facile oxidative addition with low-valent palladium species. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, exhibit exceptional regioselectivity (92–96%) for the C4 position, leaving the rest of the oxazole ring intact[2].

Causality in Reaction Design

Successful cross-coupling requires careful selection of the ligand and base. The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical; its large bite angle accelerates the reductive elimination step while preventing the precipitation of inactive palladium black. Potassium carbonate (

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling at the C4 position.

Protocol 1: Self-Validating Suzuki-Miyaura Coupling

Objective: Synthesize 4-aryl-2-methyloxazole via C4-Br functionalization.

-

Setup: In a flame-dried Schlenk flask under argon, combine 4-bromo-2-methyloxazole (1.0 equiv), arylboronic acid (1.2 equiv),

(5 mol%), and -

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and

(4:1 v/v). Causality: The biphasic/miscible solvent system ensures the organic substrate and the inorganic base are both fully solvated, maximizing the rate of transmetalation. -

Reaction: Heat the mixture to 85 °C for 4–6 hours.

-

Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material (UV active,

~0.6) is entirely consumed and replaced by a highly fluorescent spot ( -

Workup & Verification: Cool to room temperature, dilute with EtOAc, and wash with aqueous

to neutralize the base. Dry over

Regioselective Lithiation and Halogen Dance Dynamics

While transition metals target the C4-Br bond, strong bases target the acidic C5 proton. Treatment of 4-bromo-2-methyloxazole with Lithium Diisopropylamide (LDA) at -78 °C generates a C5-lithiated intermediate[2].

Thermodynamic Control and the Acyclic Enolate Equilibrium

The metalation of oxazoles is notoriously sensitive to temperature. Oxazolyllithium species exist in equilibrium with their ring-opened acyclic isonitrile enolates[4]. If the temperature rises above -78 °C, the C5-lithio species can undergo irreversible ring-opening or a "Halogen Dance" rearrangement. In the Halogen Dance, the lithium migrates to C4 and the bromine shifts to C5, driven by the thermodynamic stability of the resulting 5-bromo-4-lithio-2-methyloxazole[2].

Caption: Lithiation pathways and halogen dance rearrangement dynamics.

Protocol 2: Self-Validating C5-Lithiation and Trapping

Objective: Functionalize the C5 position while preserving the C4-Br bond.

-

Setup: Dissolve 4-bromo-2-methyloxazole (1.0 equiv) in anhydrous THF under argon. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Dropwise add LDA (1.05 equiv, 2.0 M in THF/heptane/ethylbenzene). Causality: LDA is strictly non-nucleophilic, preventing unwanted addition reactions at the oxazole ring. Slow addition prevents localized heating, which would trigger the halogen dance.

-

Validation Checkpoint (Deuterium Quench): After 30 minutes, extract a 0.1 mL aliquot and quench it into MeOD. Evaporate and analyze via

NMR. The disappearance of the C5-H singlet (typically ~7.8 ppm) confirms quantitative lithiation. -

Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde or alkyl halide) dropwise at -78 °C. Maintain the temperature for 1 hour before allowing it to slowly warm to room temperature.

-

Workup: Quench with saturated aqueous

to destroy any unreacted organolithium species, extract with diethyl ether, and purify.

Quantitative Reactivity Profile

To aid in synthetic planning, the following table summarizes the quantitative reactivity metrics of 4-bromo-2-methyloxazole across various reaction paradigms[2][4].

| Reaction Pathway | Target Position | Key Reagents / Catalyst | Temp (°C) | Typical Yield (%) | Regioselectivity (%) |

| Suzuki-Miyaura Coupling | C-4 | 80–90 | 85–95 | 92–96 | |

| Regioselective Lithiation | C-5 | LDA, Electrophile | -78 | >90 | >98 |

| Halogen Dance | C-4 | LDA (excess), warming | -78 to -20 | 75–85 | N/A |

| [4+2] Cycloaddition | C-2 / C-5 | Dienes | Varies | 70–80 | 78–85 |

References

- Benchchem. "4-Bromo-2-methyloxazole CAS 1240613-43-7". Benchchem.

- Smolecule. "Buy 4-Bromo-2-methyloxazole | 1240613-43-7". Smolecule.

- Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses". OrgSyn.

- Academia.edu. "A Silver-Mediated One-Step Synthesis of Oxazoles". Academia.

Sources

Introduction: The Synthetic Value and Prudent Management of 4-Bromo-2-methyloxazole

An In-depth Technical Guide to the Safe Handling and Storage of 4-Bromo-2-methyloxazole

4-Bromo-2-methyloxazole is a halogenated heterocyclic compound recognized for its utility as a versatile synthetic intermediate in medicinal and organic chemistry.[1] Its structure, featuring a reactive carbon-bromine bond on the oxazole ring, makes it a valuable building block for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[1][2] This reactivity is leveraged in the development of novel therapeutic agents, including potent antimitotic agents that inhibit tubulin polymerization in cancer cells.[1][2]

Given its role in advanced chemical synthesis, a thorough understanding of its safe handling, storage, and emergency management is not merely a procedural formality but a critical component of responsible research. This guide provides drug development professionals, researchers, and scientists with a technical framework for managing 4-Bromo-2-methyloxazole, ensuring both laboratory safety and the integrity of experimental outcomes. The protocols and recommendations herein are synthesized from established safety data for similar chemical structures and general best practices in chemical management.

Hazard Identification and Comprehensive Risk Assessment

While specific toxicological data for 4-Bromo-2-methyloxazole is limited, a robust risk assessment can be formulated by examining data from structurally related bromo-heterocyclic compounds and established chemical safety principles. The primary hazards are associated with irritant properties upon contact and potential toxicity if ingested.

Physicochemical and Hazard Summary

The following table summarizes the key identification and hazard information for 4-Bromo-2-methyloxazole.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-2-methyl-1,3-oxazole | [2][3] |

| CAS Number | 1240613-43-7 | [1][2] |

| Molecular Formula | C₄H₄BrNO | [2][3] |

| Molecular Weight | 161.98 g/mol | [2][3] |

| Appearance | Colorless liquid to pale yellow/brown liquid or solid | [2] |

| Primary Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed | [4][5][6][7][8] |

GHS Hazard Statements (Anticipated)

Based on data for analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated:

-

H302: Harmful if swallowed.[7]

The causality for these hazards lies in the chemical's reactivity. As a halogenated organic compound, it can interact with biological macromolecules, leading to irritation and potential toxicity upon exposure. Researchers must operate under the assumption that this compound presents these risks and take all necessary precautions.

Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of safe handling relies on a combination of engineering controls, administrative procedures, and appropriate personal protective equipment. The primary objective is to prevent any direct contact with the substance.

Engineering and Administrative Controls

-

Chemical Fume Hood: All manipulations of 4-Bromo-2-methyloxazole, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[5][9]

-

Designated Area: A specific area within the laboratory should be designated for working with this compound to prevent cross-contamination.

-

Restricted Access: Only trained personnel should be permitted in the designated handling area.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5][6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing exposure. The following PPE is mandatory when handling 4-Bromo-2-methyloxazole:

| PPE Category | Specification | Rationale and Causality |

| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile). Inspect for tears or holes before use. | To prevent skin contact and subsequent irritation. Nitrile gloves provide adequate protection against incidental splashes of many organic chemicals.[10] |

| Eye Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles if there is a significant splash risk. | To protect against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.[6][11][12] |

| Body Protection | A long-sleeved laboratory coat, fully fastened. Consider a chemically resistant apron for larger quantities. | To protect skin on the arms and body from accidental contact.[13] |

| Respiratory | Not typically required when used within a fume hood. If there is a risk of aerosolization outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors or mists that may cause respiratory tract irritation.[11][14] |

Standard Handling Workflow

The following diagram outlines the logical flow for safely handling 4-Bromo-2-methyloxazole in a research setting.

Caption: Logical progression from preparation to cleanup for handling 4-Bromo-2-methyloxazole.

Storage and Stability Considerations

Proper storage is essential for maintaining the chemical integrity of 4-Bromo-2-methyloxazole and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9][11] Several suppliers recommend refrigerated (2-8°C) or freezer storage to ensure long-term stability.[1][15]

-

Inert Atmosphere: For optimal stability and to prevent potential degradation from atmospheric moisture or oxygen, storing the compound under an inert atmosphere, such as argon or nitrogen, is best practice.[1][4]

-

Light Sensitivity: While not definitively reported for this specific compound, related chemicals can be light-sensitive.[4][6] Therefore, it is prudent to store it in an amber vial or in a dark location.

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases, as these can initiate vigorous or exothermic reactions.[5][6][7][16]

Emergency Procedures: A Validated Response System

Rapid and correct response to an emergency can significantly mitigate potential harm. All personnel must be familiar with the location and operation of safety equipment, including emergency showers, eyewash stations, and fire extinguishers.[10]

Spills and Leaks

-

Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Control & Contain: If safe to do so, remove all ignition sources.[9]

-

Cleanup (Small Spills): For small spills, absorb the material with an inert, non-combustible absorbent such as sand, vermiculite, or diatomite.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect & Dispose: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[4]

-

Decontaminate: Ventilate the area and wash the spill site thoroughly after material pickup is complete.[9]

Personal Exposure: First Aid Protocols

| Exposure Route | First Aid Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4][5][6][17] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists. | [5][9][17] |

| Inhalation | Move the exposed individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [5][11][17][18] |

| Ingestion | Do NOT induce vomiting.[6][19] If the person is conscious, rinse their mouth with water. Call a physician or Poison Control Center immediately. | [5][6][11] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][20] Water spray may be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.

-

Specific Hazards: Under fire conditions, hazardous decomposition products may be emitted, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[9][14][18]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[4][9][16]

The following decision-making workflow should be followed in the event of a chemical spill.

Sources

- 1. 4-Bromo-2-methyloxazole CAS 1240613-43-7 [benchchem.com]

- 2. Buy 4-Bromo-2-methyloxazole | 1240613-43-7 [smolecule.com]

- 3. 4-Bromo-2-methyloxazole | C4H4BrNO | CID 23052571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. echemi.com [echemi.com]

- 12. americanchemistry.com [americanchemistry.com]

- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 14. fishersci.com [fishersci.com]

- 15. chemscene.com [chemscene.com]

- 16. fishersci.com [fishersci.com]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 20. uottawa.ca [uottawa.ca]

Technical Guide: Biological Activity & Therapeutic Potential of 2-Methyloxazole Derivatives

[1]

Executive Summary

The 2-methyloxazole moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique electronic profile, metabolic stability, and bio-isosteric relationship with thiazoles and pyridines. Unlike its 2-unsubstituted or 2-amino counterparts, the 2-methyl derivative offers a specific balance of lipophilicity and steric bulk that is critical for binding affinity in hydrophobic pockets, particularly within the colchicine binding site of tubulin and the active sites of bacterial fatty acid synthases.

This guide analyzes the pharmacological spectrum of 2-methyloxazole derivatives, focusing on their primary role as potent antitubulin agents (nanomolar potency) and their emerging utility in antimicrobial therapeutics where they serve as solubility-enhancing isosteres.

The Medicinal Chemistry of the 2-Methyloxazole Core[1][2]

Pharmacophore Characteristics

The oxazole ring is a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3.[1][2] The introduction of a methyl group at position 2 (C2) confers specific advantages:

-

Metabolic Stability: The C2 position in unsubstituted oxazoles is prone to metabolic oxidation and ring opening. Methyl substitution blocks this site, enhancing in vivo half-life.

-

Electronic Modulation: The electron-donating methyl group increases the basicity of the N3 nitrogen slightly, influencing hydrogen bond acceptor capability.

-

Steric Anchor: In enzyme active sites, the 2-methyl group often occupies small hydrophobic sub-pockets, locking the ligand conformation.

Bio-Isosterism

2-Methyloxazole is frequently utilized as a bio-isostere for 2-methylthiazole . While thiazoles are common in drug design (e.g., epothilones), they often suffer from poor aqueous solubility and potential toxicity (reactive metabolites). The oxazole counterpart typically exhibits:

-

Lower LogP: Improved water solubility.

-

Reduced CYP450 Inhibition: Lower risk of drug-drug interactions compared to the sulfur-containing thiazole.

Primary Therapeutic Area: Oncology (Antitubulin Agents)

The most significant biological activity of 2-methyloxazole derivatives lies in their ability to mimic Combretastatin A-4 (CA-4) , a potent natural vascular disrupting agent.

Mechanism of Action

These derivatives bind to the colchicine-binding site of

-

Consequence: Disruption of the mitotic spindle during the G2/M phase.

-

Outcome: Cell cycle arrest followed by apoptosis (mitochondrial pathway).

Structure-Activity Relationship (SAR)

Recent studies (e.g., BenchChem, NIH PMC) have elucidated the critical SAR for 2-methyl-4,5-disubstituted oxazoles.

-

Position 2 (Methyl): Essential for maintaining the "cis-locked" conformation mimicry of CA-4. It prevents free rotation and positions the aryl rings correctly.

-

Position 4 (Trimethoxyphenyl): The 3,4,5-trimethoxyphenyl ring is strictly required for high affinity binding to the colchicine site (mimicking the A-ring of CA-4).

-

Position 5 (Aryl Substituents): The "B-ring" mimic. Electronic modulation here drives potency.

-

m-fluoro-p-methoxyphenyl substitution yields sub-nanomolar activity.

-

p-ethoxyphenyl substitution maintains high potency.

-

Visualization: SAR of Antitubulin 2-Methyloxazoles

Caption: SAR map highlighting the functional roles of substituents on the 2-methyloxazole scaffold for antitubulin activity.

Quantitative Data: Antiproliferative Activity

The following table summarizes the inhibitory concentration (IC

| Compound ID | C5 Substituent | IC | IC | Activity Profile |

| CA-4 (Ref) | N/A | 0.8 - 3.0 | 1.2 - 15 | Potent Tubulin Inhibitor |

| 4g | m-fluoro-p-methoxyphenyl | 0.35 | 0.42 | Superior to CA-4 |

| 4i | p-ethoxyphenyl | 0.50 | 0.85 | Highly Potent |

| 4a | 2-naphthyl | 0.5 - 73.2 | 15.4 | Moderate/High |

| Analog 5a | (Regioisomer) | >1000 | >1000 | Inactive (Regioselectivity is key) |

Data Source: Synthesized from NIH PMC and BenchChem technical reports [1, 2].

Secondary Therapeutic Area: Antimicrobial Activity[5][6][7]

While less potent than in oncology, 2-methyloxazole derivatives serve as crucial scaffolds in overcoming resistance in bacterial pathogens.

Target: Fatty Acid Synthesis (FabH)

Derivatives of 2-methyloxazole have been identified as inhibitors of FabH (

-

Advantage: The 2-methyloxazole ring provides a rigid linker that orients the inhibitor within the FabH active site, distinct from the flexibility of aliphatic linkers.

Solubility & Physico-Chemical Properties

In antimicrobial design, replacing a thiazole ring with a 2-methyloxazole ring often results in:

-

Increased Water Solubility: Critical for oral bioavailability.

-

Decreased Lipophilicity: Reduces non-specific binding and potential toxicity.

Experimental Protocols (Self-Validating Systems)

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To validate that the mechanism of cytotoxicity is indeed direct tubulin inhibition.

Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

-

Baseline: Transfer 100 µL of tubulin solution to a pre-chilled 96-well UV-transparent plate.

-

Treatment: Add 1 µL of test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include a DMSO control (0% inhibition) and Colchicine (positive control).

-

Initiation: Transfer the plate to a reader pre-warmed to 37°C.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation Logic:

Protocol: MTT Cytotoxicity Assay

Objective: To determine IC

-

Seeding: Seed cancer cells (e.g., HT-29) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO -

Treatment: Add 2-methyloxazole derivatives (serial dilutions from 100 nM to 0.01 nM). Incubate for 48h or 72h.

-

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h. Viable mitochondria reduce MTT to purple formazan.[7]

-

Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm.

-

Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to derive IC

.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the downstream effects of 2-methyloxazole binding to tubulin, leading to apoptotic cell death.

Caption: Signaling cascade initiated by 2-methyloxazole derivatives leading to cancer cell apoptosis.

Future Outlook

The 2-methyloxazole scaffold is poised for expansion into Antibody-Drug Conjugates (ADCs) . Given the extreme potency (sub-nanomolar) of the 4,5-disubstituted derivatives, they are ideal payload candidates. Future research should focus on:

-

Linker attachment: Utilizing the C2-methyl group as a functionalization point for cleavable linkers.

-

Metabolic profiling: Further improving the half-life of these "cis-locked" combretastatin analogs.

References

-

National Institutes of Health (NIH). (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents.[3][7] PMC.[2][7] Retrieved from [Link]

-

Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Retrieved from [Link]

-

ResearchGate. (2018).[8] Analysis of Antimicrobial Data of 2-aryloxy methyl oxazoline analogues. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocol for 4-Bromo-2-methyloxazole

Introduction & Mechanistic Rationale

4-Bromo-2-methyloxazole is a highly versatile heterocyclic building block extensively utilized in the synthesis of bioactive pharmaceutical compounds and advanced organic semiconductors, such as benzobisoxazole derivatives[1]. While the oxazole scaffold is a privileged motif in drug discovery, functionalization at the C4 position presents unique synthetic challenges. In unhindered oxazoles, the C2 and C5 positions are typically more reactive towards palladium oxidative addition[2]. However, because the C2 position is sterically and electronically blocked by a methyl group in 4-bromo-2-methyloxazole, the C4-bromine bond can be selectively engaged in cross-coupling reactions[1].

The Suzuki-Miyaura coupling of 4-bromooxazoles proceeds through a standard Pd(0)/Pd(II) catalytic cycle: oxidative addition of the C4-Br bond, transmetalation with an activated arylboronate, and reductive elimination to form the new C-C bond[3]. The oxidative addition step is often rate-limiting for C4-halooxazoles. Therefore, the selection of electron-rich, sterically demanding ligands (e.g., SPhos or dppf) is critical to lower the activation barrier for Pd(0) insertion and to subsequently drive the reductive elimination of the sterically congested product[4].

Catalytic cycle of Suzuki-Miyaura coupling for 4-bromo-2-methyloxazole.

Optimization of Reaction Conditions

Developing a robust, scalable protocol requires understanding the causality of reagent selection. The table below summarizes the optimization landscape for the coupling of 4-bromo-2-methyloxazole with standard arylboronic acids, demonstrating why specific catalytic systems succeed or fail.

Table 1: Matrix of Catalyst, Ligand, and Base Effects on C4-Oxazole Coupling

| Catalyst System | Base | Solvent System | Temp (°C) | Yield | Mechanistic Causality |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | >90% | SPhos promotes rapid oxidative addition; biphasic system controls boronate formation, minimizing protodeboronation[2]. |

| Pd(dppf)Cl₂ | K₂CO₃ | DMF / H₂O | 80 | 81% | Bidentate dppf stabilizes the Pd(II) intermediate, preventing catalyst deactivation[4]. |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 100 | <50% | PPh₃ is insufficiently electron-rich for efficient C4-Br insertion; leads to slow reaction and high boronic acid degradation[5]. |

Experimental Workflow

Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Detailed Step-by-Step Protocol

Target: Synthesis of 4-Aryl-2-methyloxazole derivatives.

Materials & Reagents:

-

4-Bromo-2-methyloxazole (1.0 equiv, 1.0 mmol)[6]

-

Arylboronic acid or heteroarylboronic acid (1.2 - 1.5 equiv)[2]

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)[7]

-

Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane (Anhydrous) and Deionized Water (Degassed)

Step 1: Reagent Assembly (Inert Atmosphere)

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

-

Causality: Assembling solid reagents first allows for efficient purging. K₃PO₄ is chosen over weaker bases to ensure rapid formation of the reactive boronate complex in the aqueous phase, which is essential for the transmetalation step[8].

Step 2: Degassing (Critical Step)

-

Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfilling.

-

Causality: Palladium(0) active species and electron-rich phosphines like SPhos are highly susceptible to oxidation. Oxygen also promotes oxidative homocoupling of the boronic acid, consuming the reagent and complicating purification[3].

Step 3: Solvent Addition & Reaction Initiation

-

Add 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of degassed water via syringe.

-

Add 4-Bromo-2-methyloxazole (162 mg, 1.0 mmol) via microsyringe[6].

-

Place the flask in a pre-heated oil bath at 90 °C and stir vigorously (800+ rpm) for 4 to 16 hours.

-

Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area between the organic phase (containing the Pd-complex and substrate) and the aqueous phase (containing the activated boronate)[7].

Step 4: Monitoring & Workup

-

Monitor the reaction via TLC or LC-MS until the complete disappearance of the 4-bromo-2-methyloxazole peak.

-

Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (10 mL) followed by brine (10 mL).

-

Extract the aqueous layer once more with Ethyl Acetate (10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-aryl-2-methyloxazole.

Troubleshooting & Self-Validation

A robust protocol must be self-validating. Use the following diagnostics to correct failure modes based on mechanistic principles:

-

Symptom: Incomplete conversion of 4-bromo-2-methyloxazole.

-

Diagnostic: Check for the presence of a black precipitate (Pd black) in the reaction mixture.

-

Causality & Fix: Pd black indicates catalyst decomposition before the reaction is complete. This is usually due to poor degassing or an insufficient ligand-to-palladium ratio. Ensure strict Schlenk techniques and consider increasing the SPhos loading to 6 mol%.

-

-

Symptom: Complete consumption of boronic acid but low product yield.

-

Diagnostic: LC-MS shows high levels of protodeboronation (Ar-H) or homocoupling (Ar-Ar).

-

Causality & Fix: Protodeboronation occurs if transmetalation is slower than hydrolysis. To fix this, reduce the water content, switch to a milder base (e.g., K₂CO₃), or slowly dose the boronic acid into the reaction mixture over 2 hours to keep its steady-state concentration low.

-

References

Sources

- 1. Buy 4-Bromo-2-methyloxazole | 1240613-43-7 [smolecule.com]

- 2. 5-Bromooxazole|CAS 1060812-80-7|RUO [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Buy Methyl 5-bromooxazole-4-carboxylate | 1823371-63-6 [smolecule.com]

- 6. Buy 4-Bromo-2-methyloxazole | 1240613-43-7 [smolecule.com]

- 7. 5-Bromooxazole|CAS 1060812-80-7|RUO [benchchem.com]

- 8. ikm.org.my [ikm.org.my]

Application Note: Sonogashira Cross-Coupling of 4-Bromo-2-methyloxazole

Executive Summary & Substrate Analysis

The functionalization of the oxazole core is a critical step in the synthesis of bioactive alkaloids, antifungals, and fluorescent probes. 4-Bromo-2-methyloxazole presents a specific regiochemical challenge: while the C2 position is the most nucleophilic and C5 the most electrophilic in many contexts, the C4-bromide serves as a vital handle for constructing 2,4-disubstituted oxazoles, a scaffold found in natural products like siphonazole.

Substrate Specifics: The C4-Reactivity Paradox

Unlike the highly reactive C2-halides (which undergo rapid oxidative addition) or C5-halides (often prone to competing C-H activation), the C4-position of the oxazole ring is electronically distinct.

-

Electronic Environment: The C4 carbon is less electron-deficient than C2 but possesses significant aromatic character. The oxidative addition of Pd(0) into the C4-Br bond is generally the rate-determining step (RDS).

-

Stability Concerns: While 2-methyloxazole is relatively stable, the oxazole ring can undergo hydrolytic ring-opening under vigorous acidic or basic conditions at high temperatures. Therefore, anhydrous conditions and mild bases are prioritized.

Mechanistic Insight

The reaction follows the classical Pd(0)/Cu(I) synergistic cycle. For this electron-deficient heterocycle, the key mechanistic consideration is facilitating the oxidative addition (Step A) without promoting homocoupling of the alkyne (Glaser coupling), which is a common side reaction when the oxidative addition is slow.

Catalytic Cycle Visualization

Figure 1: Catalytic cycle emphasizing the rate-limiting oxidative addition at the oxazole C4 position.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Conditions)

Recommended for: Phenylacetylenes, aliphatic alkynes, and robust substrates.

Reagents & Materials:

-

Substrate: 4-Bromo-2-methyloxazole (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

-

Co-Catalyst: Copper(I) iodide [CuI] (2–3 mol%)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or THF (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon/Nitrogen.

-

Loading: Add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.03 equiv), and 4-Bromo-2-methyloxazole (1.0 equiv) to the vessel.

-

Degassing: Cap the vessel and evacuate/backfill with Argon three times.

-

Solvation: Inject anhydrous DMF (degassed) via syringe.

-

Activation: Add Et₃N (3.0 equiv) followed by the terminal alkyne (1.2 equiv) dropwise at room temperature.

-

Note: If the alkyne is a solid, add it in step 2.

-

-

Reaction: Stir at room temperature for 1 hour. If TLC shows low conversion, heat to 50°C .

-

Caution: Avoid temperatures >80°C to prevent oxazole degradation.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc). Look for the disappearance of the bromide (Rf ~0.4–0.6 depending on eluent).

-

Workup: Dilute with EtOAc, wash with sat.[1] NH₄Cl (to remove Cu salts), water, and brine. Dry over Na₂SO₄.[1][2]

Protocol B: High-Efficiency Method (Difficult Substrates)

Recommended for: Sterically hindered alkynes or when Protocol A yields <50%.

Modifications:

-

Catalyst: [Pd(dppf)Cl₂]·CH₂Cl₂ (3 mol%) – The bidentate ligand prevents catalyst decomposition.

-

Solvent: 1,4-Dioxane/Water (10:1) or pure Toluene.

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

-

Temperature: 70°C.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes specific to oxazole couplings and their solutions.

| Issue | Probable Cause | Corrective Action |

| Glaser Coupling (Blue/Green spots on TLC) | Oxygen presence; Cu loading too high. | Degas solvents vigorously (freeze-pump-thaw). Reduce CuI to 1 mol%. Add alkyne slowly (syringe pump). |

| No Conversion | Oxidative addition failure (Sluggish C4-Br). | Switch to electron-rich ligands (e.g., XPhos-Pd-G2) or increase temp to 60°C. Ensure catalyst is yellow (active). |

| Black Precipitate | "Palladium Black" formation (catalyst death). | Add excess PPh₃ (10 mol%) to stabilize Pd species. Switch to Pd(dppf)Cl₂.[3] |

| Ring Opening | Hydrolysis of oxazole. | Ensure conditions are strictly anhydrous. Switch base from inorganic (Cs₂CO₃) to organic (Et₃N). |

Experimental Workflow Diagram

Figure 2: Step-by-step decision tree for the synthesis of 4-alkynyl-2-methyloxazoles.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

-

Stanforth, S. P. (1998). Catalytic Cross-Coupling Reactions in Biaryl Synthesis. Tetrahedron. Link

-

Schnürch, M., et al. (2007). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Chemical Society Reviews. Link

-

BenchChem. (2025).[1] Application Notes: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Link

-

Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Link

Sources

Application Notes & Protocols: Strategic Synthesis of 4,5-Disubstituted Oxazoles from 4-Bromo-2-methyloxazole

Abstract

The 4,5-disubstituted oxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds and natural products.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the synthesis of this important structural class, utilizing the versatile and commercially available building block, 4-bromo-2-methyloxazole. We will explore two primary synthetic strategies: palladium-catalyzed cross-coupling reactions for C-C bond formation at the C4-position and metal-halogen exchange followed by electrophilic quench. Furthermore, we will discuss pathways for subsequent C5-functionalization to achieve the desired disubstitution pattern. The protocols herein are designed to be robust and adaptable, with an emphasis on explaining the causal relationships behind experimental choices to ensure scientific integrity and successful implementation.

Introduction: The Significance of the Oxazole Core

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of bioactive molecules.[1][3] The 4,5-disubstituted pattern, in particular, allows for precise spatial orientation of different functional groups, which is critical for optimizing interactions with biological targets.

4-Bromo-2-methyloxazole serves as an excellent starting point for accessing this scaffold. The bromine atom at the C4 position is primed for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The methyl group at the C2 position offers a potential handle for later-stage functionalization, although this guide will focus on leveraging the C4-bromo and C5-proton sites for diversification.

Synthetic Strategy I: Palladium-Catalyzed C4-Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.[4] For 4-bromo-2-methyloxazole, this approach allows for the direct installation of a wide range of aryl, vinyl, and alkynyl substituents at the C4 position.

Suzuki-Miyaura Coupling for C4-Arylation/Vinylation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[4][5]

Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three main steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the oxazole.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

The choice of catalyst, ligand, base, and solvent is crucial for efficient coupling.[4] For heteroaromatic halides like 4-bromo-2-methyloxazole, ligands such as triphenylphosphine (PPh₃) or more electron-rich phosphines can stabilize the palladium catalyst and promote the reaction. Aqueous base solutions are often used to facilitate the transmetalation step.[5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

-

Materials:

-

4-Bromo-2-methyloxazole (1.0 equiv)

-

Aryl- or Vinylboronic acid (1.1–1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane) and Water

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

Setup: To a dry Schlenk flask, add 4-bromo-2-methyloxazole, the boronic acid, base, and palladium catalyst.[4][6]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

-

Solvent Addition: Add the degassed organic solvent and water (typically a 4:1 to 10:1 ratio) via syringe.[4]

-

Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 4–16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Table 1: Example Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.5) | Toluene/EtOH/H₂O | 80 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 80-90 |

| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3.0) | DMF | 100 | 70-85 |

Sonogashira Coupling for C4-Alkynylation

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne).[7][8] This reaction requires a palladium catalyst and a copper(I) co-catalyst.[8][9][10]

Causality & Mechanistic Insight: The reaction involves two interconnected catalytic cycles:

-

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of Pd(0) to the 4-bromo-2-methyloxazole.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-oxazole complex. The cycle concludes with reductive elimination to yield the 4-alkynyl oxazole product.[7][8]

The amine base (e.g., triethylamine or diisopropylamine) serves both as a base to deprotonate the alkyne and often as a solvent.[9][10]

Protocol 2: General Procedure for Sonogashira Coupling

Caption: Workflow for Sonogashira Coupling.

-

Materials:

-

4-Bromo-2-methyloxazole (1.0 equiv)

-

Terminal Alkyne (1.1–1.5 equiv)

-

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

-

Copper(I) Iodide (CuI, 2-5 mol%)

-

Amine Base (e.g., Triethylamine (Et₃N))